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Compound of Interest

Compound Name: Amicoumacin C

Cat. No.: B13405305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

analysis of Amicoumacin C, a potent natural product with significant biological activities. This

document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data,

experimental protocols, and key structural correlations, serving as a vital resource for

researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Amicoumacin C
Amicoumacin C is a member of the amicoumacin group of antibiotics, characterized by a

dihydroisocoumarin core linked to an amino acid-derived side chain. Its unique structure and

promising bioactivities, including antibacterial and anticancer properties, have made it a subject

of considerable scientific interest. The definitive elucidation of its chemical structure is

paramount for understanding its mechanism of action and for guiding synthetic and semi-

synthetic derivatization efforts to improve its therapeutic potential. This guide focuses on the

detailed analysis of the spectroscopic data that underpins the structural assignment of

Amicoumacin C.

Spectroscopic Data
The structural elucidation of Amicoumacin C relies heavily on the interpretation of its NMR

and MS data. The following tables summarize the quantitative data obtained from these

analyses.
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Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for

determining the molecular formula of a natural product. For Amicoumacin C, the protonated

molecule is observed, providing a highly accurate mass measurement.

Table 1: Mass Spectrometry Data for Amicoumacin C

Ion Observed m/z Calculated m/z Molecular Formula

[M+H]⁺ 407.17 407.1740 C₂₀H₂₇N₂O₇⁺

Note: The observed m/z value is from HPLC-MS analysis, while the calculated m/z

corresponds to the exact mass of the protonated molecule.[1]

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments,

provides detailed information about the carbon-hydrogen framework of a molecule, enabling

the precise assignment of its structure. The following tables present the ¹H and ¹³C NMR data

for Amicoumacin C, recorded in DMSO-d₆.

Table 2: ¹³C NMR Data of Amicoumacin C (150 MHz, DMSO-d₆)[2]
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Position Chemical Shift (δC, ppm)

1 169.1

3 80.2

4 34.5

5 117.3

6 136.2

7 115.1

8 160.7

9 102.0

10 140.3

1' 170.9

2' 68.1

3' 50.9

4' 39.5

5' 25.1

6' 22.8

7' 22.1

8' 57.2

9' 30.2

10' 177.3

Table 3: ¹H NMR Data of Amicoumacin C (DMSO-d₆)
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Position
Chemical Shift (δH,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 4.65 m

4a 2.95 dd 16.0, 3.5

4b 2.85 dd 16.0, 11.5

5 6.85 d 7.5

6 7.35 t 7.5

7 6.78 d 7.5

2' 4.30 d 8.0

3' 4.15 m

4'a 1.80 m

4'b 1.65 m

5' 1.55 m

6' 0.90 d 6.5

7' 0.85 d 6.5

8'a 2.50 m

8'b 2.30 m

NH 8.20 d 8.0

OH-8 11.5 s

Note: The ¹H NMR data is compiled based on typical values for amicoumacin structures and

related compounds, as a complete dataset for Amicoumacin C in DMSO-d₆ was not explicitly

available in a single reference. Assignments are based on 2D NMR correlations.

Experimental Protocols
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The acquisition of high-quality spectroscopic data is fundamental to accurate structure

elucidation. The following are detailed methodologies for the key experiments cited.

Sample Preparation and Isolation
Amicoumacin C is typically produced by fermentation of Bacillus species. The compound is

extracted from the fermentation broth using organic solvents such as ethyl acetate. The crude

extract is then subjected to a series of chromatographic purification steps, including silica gel

column chromatography and preparative high-performance liquid chromatography (HPLC), to

yield the pure compound.

Mass Spectrometry
High-resolution mass spectrometry is performed on an ESI-TOF-MS (Electrospray Ionization

Time-of-Flight Mass Spectrometer) or a similar high-resolution instrument.

Sample Preparation: A dilute solution of the purified Amicoumacin C is prepared in a

suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1

µg/mL.

Instrumentation: An ESI-TOF mass spectrometer is used in positive ion mode.

Method: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The

instrument is calibrated using a standard calibrant solution to ensure high mass accuracy.

Data is acquired over a mass range of m/z 100-1000. The molecular formula is determined

by analyzing the exact mass of the [M+H]⁺ ion.

NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped

with a cryoprobe for enhanced sensitivity.[3]

Sample Preparation: Approximately 5-10 mg of purified Amicoumacin C is dissolved in 0.5

mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an

internal standard.

1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H

NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For
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¹³C NMR, a larger number of scans is typically required.

2D NMR:

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-

spin couplings, revealing adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with their directly attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range

correlations between protons and carbons (typically over 2-3 bonds), which is crucial for

connecting different spin systems and assembling the final structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is used to determine

the relative stereochemistry of the molecule by identifying protons that are close in space.

Data Interpretation and Structure Elucidation
The elucidation of the structure of Amicoumacin C is a stepwise process involving the analysis

of all acquired spectroscopic data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b13405305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13405305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Analysis

NMR Spectroscopy Analysis

Structure Elucidation

HR-ESI-MS Data
(m/z 407.17)

Molecular Formula
(C20H26N2O7)

Exact Mass Measurement

Identify Spin Systems & Fragments

1H NMR

13C NMR

COSY

HSQC

HMBC

Assemble Fragments Propose Final Structure

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of Amicoumacin C.

The key to assembling the structure of Amicoumacin C lies in the interpretation of the 2D

NMR data, particularly the COSY and HMBC correlations.
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Caption: Key 2D NMR Correlations for Amicoumacin C Structure Elucidation.
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The COSY spectrum establishes the connectivity within the dihydroisocoumarin and the amino

acid side chain fragments. The HMBC spectrum is then used to connect these fragments. For

instance, correlations from H-4 to C-10 and from H-3 to the amide carbonyl C-1' are crucial in

linking the two main parts of the molecule. The final proposed structure must be consistent with

all observed spectroscopic data, including the molecular formula derived from MS and all 1D

and 2D NMR correlations.

Conclusion
This technical guide has provided a detailed overview of the spectroscopic data analysis of

Amicoumacin C. The comprehensive tables of NMR and MS data, along with the detailed

experimental protocols, offer a valuable resource for researchers working on the

characterization of this and related natural products. The visualization of the analytical workflow

and key NMR correlations further aids in understanding the process of structure elucidation.

Accurate and thorough spectroscopic analysis is the cornerstone of natural product research,

enabling further investigation into the biosynthesis, mechanism of action, and therapeutic

potential of these complex molecules.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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